- Preparation of fluoroquinolones and other heterocyclic compounds for the treatment and prophylaxis of bacterial infections with antibiotic resistant pathogens, World Intellectual Property Organization, , ,
Cas no 944900-52-1 (2-Amino-1,3-oxazole-4-carboxylic acid)
2-Amino-1,3-oxazole-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-Amino-1,3-oxazole-4-carboxylic acid
- 2-Aminooxazole-4-carboxylic acid
- 2-Amino-4-carboxy-1,3-oxazole
- 4-Oxazolecarboxylic acid, 2-aMino-
- 2-Amino-4-oxazolecarboxylic acid (ACI)
- 2-Amino-oxazole-4-carboxylic acid
- F2158-0746
- HLHGBUDVJAFBRN-UHFFFAOYSA-N
- 944900-52-1
- DB-010916
- CS-0052066
- MFCD09864918
- DTXSID80620740
- 2-amino-1,3-oxazole-4-carboxylicacid
- SCHEMBL1816453
- EN300-137391
- TS-00012
- PB31410
- 2- AMINO-1,3-OXAZOLE-4-CARBOXYLIC ACID
- AKOS006313289
-
- MDL: MFCD09864918
- Inchi: 1S/C4H4N2O3/c5-4-6-2(1-9-4)3(7)8/h1H,(H2,5,6)(H,7,8)
- InChI Key: HLHGBUDVJAFBRN-UHFFFAOYSA-N
- SMILES: O=C(C1=COC(N)=N1)O
Computed Properties
- Exact Mass: 128.02200
- Monoisotopic Mass: 128.02219199g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 127
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: -0.2
- Topological Polar Surface Area: 89.4Ų
Experimental Properties
- Melting Point: 182-184°C
- PSA: 89.35000
- LogP: 0.53620
2-Amino-1,3-oxazole-4-carboxylic acid Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Storage Condition:Store at room temperature
2-Amino-1,3-oxazole-4-carboxylic acid Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Amino-1,3-oxazole-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0172-1g |
2-Amino-oxazole-4-carboxylic acid |
944900-52-1 | 95% | 1g |
5071.29CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0172-5g |
2-Amino-oxazole-4-carboxylic acid |
944900-52-1 | 95% | 5g |
16943.89CNY | 2021-05-07 | |
| TRC | A618748-100mg |
2-Aminooxazole-4-carboxylic acid |
944900-52-1 | 100mg |
$ 64.00 | 2023-04-19 | ||
| TRC | A618748-250mg |
2-Aminooxazole-4-carboxylic acid |
944900-52-1 | 250mg |
$ 75.00 | 2023-04-19 | ||
| TRC | A618748-500mg |
2-Aminooxazole-4-carboxylic acid |
944900-52-1 | 500mg |
$ 110.00 | 2023-04-19 | ||
| TRC | A618748-1g |
2-Aminooxazole-4-carboxylic acid |
944900-52-1 | 1g |
$ 120.00 | 2022-06-07 | ||
| Fluorochem | 066221-1g |
2-Amino-1,3-oxazole-4-carboxylic acid |
944900-52-1 | 97% | 1g |
£113.00 | 2022-03-01 | |
| Fluorochem | 066221-5g |
2-Amino-1,3-oxazole-4-carboxylic acid |
944900-52-1 | 97% | 5g |
£338.00 | 2022-03-01 | |
| Fluorochem | 066221-10g |
2-Amino-1,3-oxazole-4-carboxylic acid |
944900-52-1 | 97% | 10g |
£563.00 | 2022-03-01 | |
| Chemenu | CM105109-5g |
2-amino-1,3-oxazole-4-carboxylic acid |
944900-52-1 | 95% | 5g |
$400 | 2021-08-06 |
2-Amino-1,3-oxazole-4-carboxylic acid Production Method
Production Method 1
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1
2-Amino-1,3-oxazole-4-carboxylic acid Raw materials
2-Amino-1,3-oxazole-4-carboxylic acid Preparation Products
2-Amino-1,3-oxazole-4-carboxylic acid Suppliers
2-Amino-1,3-oxazole-4-carboxylic acid Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
Additional information on 2-Amino-1,3-oxazole-4-carboxylic acid
Recent Advances in the Application of 2-Amino-1,3-oxazole-4-carboxylic acid (CAS: 944900-52-1) in Chemical Biology and Pharmaceutical Research
The compound 2-Amino-1,3-oxazole-4-carboxylic acid (CAS: 944900-52-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This heterocyclic scaffold is particularly valued for its role as a building block in the synthesis of bioactive molecules, including kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds. Recent studies have highlighted its potential in addressing unmet medical needs, particularly in the areas of oncology and infectious diseases.
One of the most notable advancements involves the use of 2-Amino-1,3-oxazole-4-carboxylic acid as a key intermediate in the synthesis of novel kinase inhibitors. Researchers have demonstrated its efficacy in targeting specific kinases involved in cancer cell proliferation and survival. For instance, a 2023 study published in the Journal of Medicinal Chemistry detailed the optimization of this scaffold to enhance binding affinity and selectivity for tyrosine kinases, resulting in compounds with promising preclinical activity against non-small cell lung cancer (NSCLC).
In addition to its oncological applications, this compound has shown potential in antimicrobial drug development. A recent study in Bioorganic & Medicinal Chemistry Letters reported the synthesis of derivatives of 2-Amino-1,3-oxazole-4-carboxylic acid with potent activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The study emphasized the compound's ability to disrupt bacterial cell wall synthesis, offering a new mechanism of action to combat antibiotic resistance.
Furthermore, advancements in synthetic methodologies have facilitated the efficient production of 2-Amino-1,3-oxazole-4-carboxylic acid derivatives. A 2024 publication in Organic Letters described a novel catalytic system that enables the regioselective functionalization of the oxazole ring, significantly expanding the chemical space for drug discovery. This methodological innovation has been instrumental in accelerating the development of new lead compounds with improved pharmacokinetic properties.
Despite these promising developments, challenges remain in the clinical translation of 2-Amino-1,3-oxazole-4-carboxylic acid-based therapeutics. Issues such as metabolic stability and off-target effects need to be addressed through further structural optimization and in vivo studies. However, the growing body of research underscores the compound's potential as a cornerstone in the design of next-generation pharmaceuticals.
In conclusion, 2-Amino-1,3-oxazole-4-carboxylic acid (CAS: 944900-52-1) continues to be a focal point in chemical biology and pharmaceutical research, with recent studies highlighting its diverse applications and therapeutic potential. Ongoing research efforts are expected to yield further insights into its mechanisms of action and clinical utility, paving the way for innovative treatments in oncology, infectious diseases, and beyond.
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